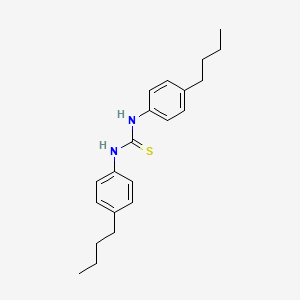

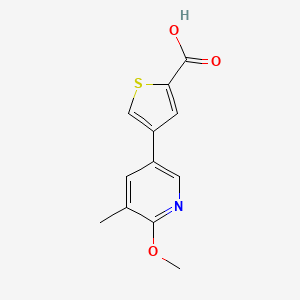

Thiourea, N,N'-bis(4-butylphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N,N'-bis(4-butylphényl)thiourée est un composé organosulfuré appartenant à la classe des dérivés de la thiourée. Ces composés sont caractérisés par la présence d'un groupe thiocarbonyle (C=S) lié à deux atomes d'azote. Les dérivés de la thiourée ont suscité un intérêt considérable en raison de leurs diverses applications dans divers domaines, notamment la synthèse organique, la pharmaceutique et la science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La N,N'-bis(4-butylphényl)thiourée peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction de la 4-butylaniline avec le thiophosgène (CSCl2) en présence d'une base telle que la triéthylamine. La réaction se déroule par la formation d'un isothiocyanate intermédiaire, qui réagit ensuite avec un autre équivalent de 4-butylaniline pour donner le dérivé de la thiourée souhaité .

Une autre méthode implique la réaction de la 4-butylaniline avec le disulfure de carbone (CS2) en présence d'une base, suivie de l'ajout d'un agent oxydant tel que le peroxyde d'hydrogène (H2O2) pour former le dérivé de la thiourée .

Méthodes de production industrielle

La production industrielle de dérivés de la thiourée implique souvent des réactions à grande échelle utilisant des voies de synthèse similaires. Le choix de la méthode dépend de facteurs tels que le coût, la disponibilité des matières premières et la pureté souhaitée du produit final. Les réactions sont généralement réalisées dans des réacteurs discontinus ou continus, avec un contrôle minutieux des conditions de réaction pour garantir des rendements élevés et un minimum de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

La N,N'-bis(4-butylphényl)thiourée subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés sulfonyle en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : La réduction du groupe thiocarbonyle peut être réalisée en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) pour donner l'amine correspondante.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe thiocarbonyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4)

Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)

Substitution : Divers nucléophiles tels que les amines, les alcools et les thiols

Principaux produits formés

Oxydation : Dérivés sulfonyle

Réduction : Amines

Substitution : Composés substitués au thiocarbonyle

Applications de la recherche scientifique

La N,N'-bis(4-butylphényl)thiourée présente un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la N,N'-bis(4-butylphényl)thiourée implique son interaction avec diverses cibles moléculaires et voies. Le composé peut former des liaisons hydrogène avec des molécules biologiques, ce qui entraîne des modifications de leur structure et de leur fonction. Par exemple, il peut inhiber l'activité des enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès au substrat . De plus, ses propriétés antioxydantes lui permettent de piéger les radicaux libres, réduisant le stress oxydatif dans les cellules .

Applications De Recherche Scientifique

Thiourea, N,N’-bis(4-butylphenyl)- has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of thiourea, N,N’-bis(4-butylphenyl)- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, leading to changes in their structure and function. For example, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its antioxidant properties allow it to scavenge free radicals, reducing oxidative stress in cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Thiourée : Le composé parent avec une structure plus simple, utilisé dans des applications similaires mais avec une réactivité et des propriétés différentes.

N,N'-bis(4-chlorophényl)thiourée : Un dérivé avec des substituants chlore, présentant des activités biologiques et une réactivité chimique différentes.

N,N'-bis(4-méthylphényl)thiourée : Un dérivé avec des substituants méthyle, utilisé en synthèse organique et en chimie de coordination.

Unicité

La N,N'-bis(4-butylphényl)thiourée est unique en raison de la présence de groupes butyle, qui influencent sa solubilité, sa réactivité et son activité biologique. Les groupes butyle peuvent améliorer la lipophilie du composé, lui permettant d'interagir plus efficacement avec les cibles biologiques hydrophobes. De plus, les effets stériques des groupes butyle peuvent avoir un impact sur la réactivité du composé dans les réactions chimiques, ce qui en fait un réactif précieux en synthèse organique.

Propriétés

Numéro CAS |

25056-68-2 |

|---|---|

Formule moléculaire |

C21H28N2S |

Poids moléculaire |

340.5 g/mol |

Nom IUPAC |

1,3-bis(4-butylphenyl)thiourea |

InChI |

InChI=1S/C21H28N2S/c1-3-5-7-17-9-13-19(14-10-17)22-21(24)23-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3,(H2,22,23,24) |

Clé InChI |

YWLKYPUCVSNTPX-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12124438.png)

![2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12124445.png)

![4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12124454.png)

![methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate](/img/structure/B12124489.png)

![4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12124492.png)

![3-[2-(4-Propylphenoxy)acetamido]benzoic acid](/img/structure/B12124502.png)